molecular formula C16H16ClFN4O2 B2932507 2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1211334-29-0

2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

カタログ番号: B2932507
CAS番号: 1211334-29-0
分子量: 350.78
InChIキー: NLJFPJKPOYEDRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridazinone core substituted with a 2-oxoethyl group linked to a 4-(3-chloro-4-fluorophenyl)piperazine moiety. Piperazine and pyridazinone motifs are common in pharmaceuticals targeting neurological and cardiovascular systems due to their ability to modulate serotonin, dopamine, or adrenergic receptors .

特性

IUPAC Name

2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O2/c17-13-10-12(3-4-14(13)18)20-6-8-21(9-7-20)16(24)11-22-15(23)2-1-5-19-22/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJFPJKPOYEDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations

Key structural differences among analogs lie in the substituents on the phenyl ring (position and halogens), pyridazinone modifications, and additional functional groups.

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications LogP Source
Target Compound C₂₂H₂₀ClFN₄O₂ 426.88 3-Chloro-4-fluorophenyl, pyridazinone 3.1562
6-(2-Chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one C₂₂H₂₀ClFN₄O₂ 426.88 4-Fluorophenyl (vs. 3-Cl-4-F-phenyl) 3.1562
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one C₂₁H₂₃FN₆O₃ 426.45 Morpholinyl at pyridazinone 6-position Not reported
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one C₂₆H₂₈FN₅O₃ 477.53 Additional phenyl at pyridazinone 4-position Not reported
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(3,5-di-tert-butyl-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea C₃₈H₄₅ClFN₇O₃S 734.6 Thiazolyl, tert-butyl, urea backbone Not reported

Physicochemical Properties

  • Lipophilicity (logP): The target compound (logP 3.15) and its 4-fluorophenyl analog (logP 3.15) exhibit moderate lipophilicity, suitable for blood-brain barrier penetration. Morpholine-containing derivatives (e.g., ) likely have lower logP due to increased polarity, enhancing aqueous solubility.

Crystallographic Data

  • The morpholinyl-phenyl analog () crystallizes in a triclinic system (space group P1, V = 1171.87 ų), with hydrogen-bonding interactions stabilizing the structure. Such data are absent for the target compound but suggest similar packing patterns due to shared piperazine-pyridazinone motifs.

Key Research Findings

  • Halogen Effects: Chlorine and fluorine at the 3- and 4-positions of the phenyl ring (target compound) improve metabolic stability and receptor binding compared to mono-halogenated analogs .
  • Bulk vs. Bioavailability: Highly substituted analogs (e.g., ) demonstrate the limits of molecular size, where increased lipophilicity may reduce aqueous solubility and oral absorption.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。